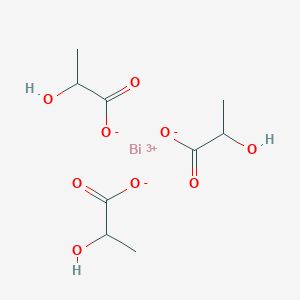
Bismuth lactate
Übersicht
Beschreibung
Bismuth lactate is a useful research compound. Its molecular formula is C6H9BiO6 and its molecular weight is 386.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Bismuth lactate primarily targets Helicobacter pylori , a bacterium that can cause various gastric diseases in humans, such as gastritis, peptic ulcerations, and even gastric cancer . Bismuth compounds have been used for more than two centuries, primarily to treat ulcers caused by this bacterium .
Mode of Action
This compound interacts with its targets through several mechanisms. It inhibits enzymes such as urease, catalase, lipase/phospholipase , and fumarase . It also inhibits the adhesion of H. pylori to surface epithelial cells , ATP synthesis , and the activity of F1-F0 ATPase . Furthermore, it inhibits protein and cell wall synthesis, and membrane function .
Biochemical Pathways
This compound affects several biochemical pathways. A recent temporal kinetic analysis showed that upon entering H. pylori, bismuth initially interferes with the TCA cycle, followed by urease activity, and subsequently induces oxidative stress and suppresses energy production, while triggering a broad downregulation of metabolic levels .
Pharmacokinetics
Bismuth compounds, in general, have been found to form exceptionally strong complexes with organic soil material . In humans, bismuth toxicity is unlikely when therapeutic doses of these compounds are administered for the appropriate duration .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the disruption of bacterial metabolic processes . This compound has been shown to be active in bioassays, with its most striking effect attributed to the decrease of the pH of the action environment effected by bismuth ion hydrolysis .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. Bismuth(III) forms exceptionally strong complexes with natural organic matter, suggesting that bismuth(III) will most likely be associated with natural organic matter in soils, sediments, and waters . The strong binding to natural organic matter was verified for suwannee river fulvic acid (SRFA), dissolving 16.5 mmol Bi per gram carbon .
Eigenschaften
CAS-Nummer |
6591-53-3 |
|---|---|
Molekularformel |
C6H9BiO6 |
Molekulargewicht |
386.11 g/mol |
IUPAC-Name |
bismuth;2-hydroxypropanoate;2-oxidopropanoate |
InChI |
InChI=1S/C3H6O3.C3H5O3.Bi/c2*1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);2H,1H3,(H,5,6);/q;-1;+3/p-2 |
InChI-Schlüssel |
UIDADGSFFFAPRX-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Bi+3] |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])[O-].[Bi+3] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of bismuth lactate discussed in these research papers?
A1: While this compound is known for its medical applications, the research papers provided primarily focus on its role as an initiator in the ring-opening polymerization of lactide monomers []. This means it helps start and control the process of creating polymers from lactide, a biodegradable material.
Q2: How does the structure of the bismuth complex influence its effectiveness as a polymerization initiator?
A2: The research highlights that the sterically demanding and rigid pincer ligand in the bismuth pyridine dipyrrolide complex is crucial []. This specific ligand design creates a well-defined coordination environment around the bismuth center, directly influencing how the lactide monomers bind and react.
Q3: What makes the pincer ligand design significant in this compound polymerization?
A3: The rigid structure of the pincer ligand allows researchers to spectroscopically differentiate the enchainment of two lactide monomers []. This provides valuable insight into the early stages of polymerization and helps determine the true active species driving the reaction. Essentially, it provides a clearer picture of the polymerization mechanism.
Q4: Beyond polymerization, what other applications of this compound are mentioned in the research?
A4: One study describes the use of this compound in an environmentally friendly process for coating metal substrates []. Specifically, it's incorporated into an electro-dip coating that is free of tin and applied after a phosphating treatment. This suggests its potential in corrosion protection.
Q5: What insights into the structure of this compound are provided in the research?
A5: One study successfully synthesized and characterized bismuth (S)-lactate using single-crystal X-ray diffraction [, ]. The research revealed that the crystal structure forms a three-dimensional network, with bismuth exhibiting a high coordination number, thanks to the versatile coordination chemistry of the carboxylate groups in lactate, which can act as both chelating and bridging ligands.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

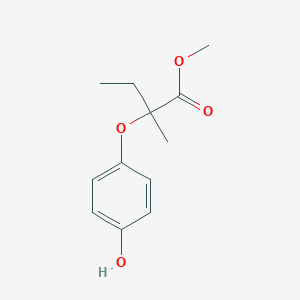

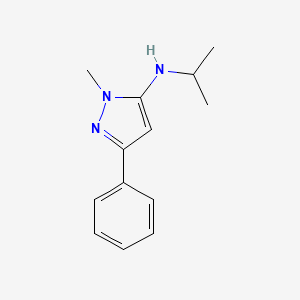

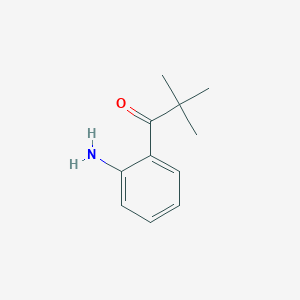
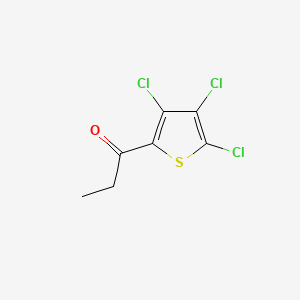
![Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-](/img/structure/B3055553.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-1,3-dioxolane](/img/structure/B3055558.png)

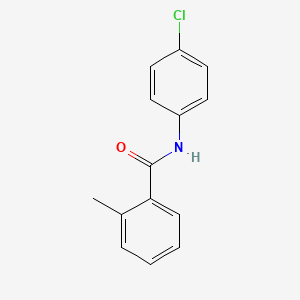
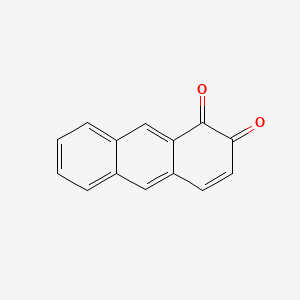
![2-[10-(oxiran-2-yl)decyl]oxirane](/img/structure/B3055564.png)
![1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one](/img/structure/B3055565.png)

